
Methyl 4-(2-chlorophenyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-chlorophenyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2-chlorophenyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-chlorophenyl)piperidine-4-carboxylate typically involves the reaction of 2-chlorobenzyl chloride with piperidine-4-carboxylic acid methyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-chlorophenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorophenyl group to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or phenyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-(2-chlorophenyl)piperidine-4-carboxylate has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Methyl 4-(2-chlorophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. For instance, as a protein kinase D inhibitor, it binds to the active site of the enzyme, thereby inhibiting its activity. This inhibition can affect various cellular pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-(2-chlorophenyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
- **1-Methyl
Methyl piperidine-4-carboxylate: Similar structure but lacks the chlorophenyl group, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C13H16ClNO2 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
methyl 4-(2-chlorophenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H16ClNO2/c1-17-12(16)13(6-8-15-9-7-13)10-4-2-3-5-11(10)14/h2-5,15H,6-9H2,1H3 |
InChI Key |
UIGOGSKCKDTMTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCNCC1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 8-bromo-2-((tert-butoxycarbonyl)amino)-3H-benzo[b]azepine-4-carboxylate](/img/structure/B8700022.png)
![{2-[4-(Trifluoromethyl)phenyl]hydrazinylidene}acetic acid](/img/structure/B8700029.png)
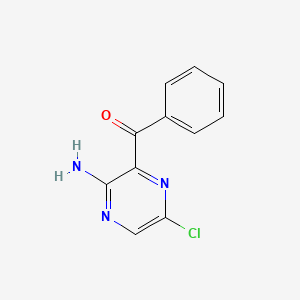
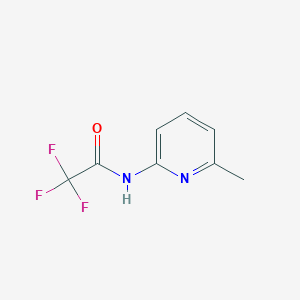
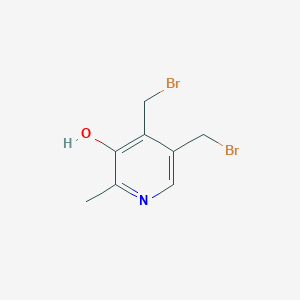



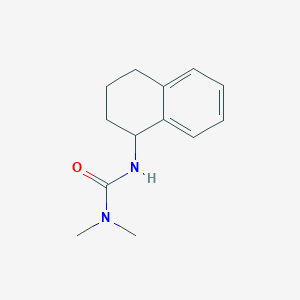
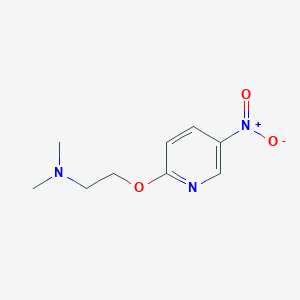
![Benzo[b]quinolizinium, bromide](/img/structure/B8700102.png)
![5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B8700105.png)
![Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]-](/img/structure/B8700110.png)
